4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol
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Overview
Description
4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the hydroxyl groups through electrophilic aromatic substitution reactions . The pyrazole moiety can be introduced via a condensation reaction with an appropriate hydrazine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield benzoquinones, while substitution reactions could introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Methylcatechol: Similar structure with a methyl group instead of the pyrazole moiety.
4-Methylcatechol: Another similar compound with a different substitution pattern on the benzene ring.
Orcinol: Contains a methyl group on the benzene ring but lacks the pyrazole moiety.
Uniqueness
4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol is unique due to the presence of both hydroxyl groups and a pyrazole moiety, which can confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[[(2-propan-2-ylpyrazol-3-yl)amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H17N3O2/c1-9(2)16-13(5-6-15-16)14-8-10-3-4-11(17)7-12(10)18/h3-7,9,14,17-18H,8H2,1-2H3 |
InChI Key |
ADPYHLNCXJOLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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